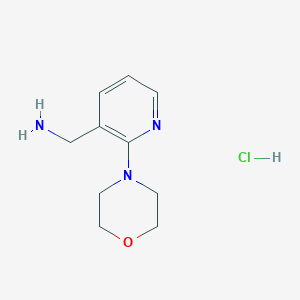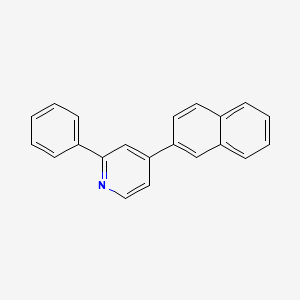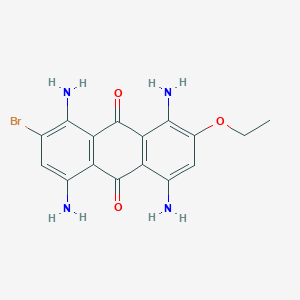
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione is a chemical compound known for its unique structure and properties It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
準備方法
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of an ethoxy group using an appropriate reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds, while the bromine and ethoxy groups can participate in various chemical interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
類似化合物との比較
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraaminoanthraquinone: Lacks the bromine and ethoxy groups, making it less reactive in certain chemical reactions.
2-Bromoanthraquinone: Lacks the amino groups, reducing its ability to form hydrogen bonds.
7-Ethoxyanthraquinone: Lacks the amino and bromine groups, affecting its overall reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
特性
CAS番号 |
88603-39-8 |
|---|---|
分子式 |
C16H15BrN4O3 |
分子量 |
391.22 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H15BrN4O3/c1-2-24-8-4-7(19)10-12(14(8)21)16(23)11-9(15(10)22)6(18)3-5(17)13(11)20/h3-4H,2,18-21H2,1H3 |
InChIキー |
IRDOFZANSXCRHL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

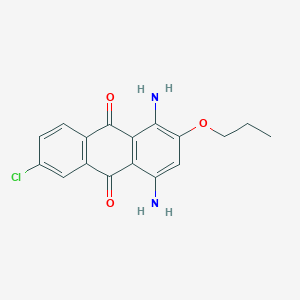
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
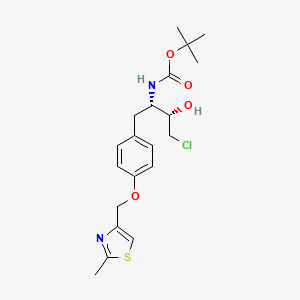
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
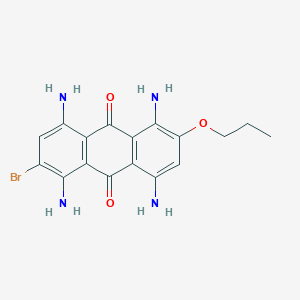

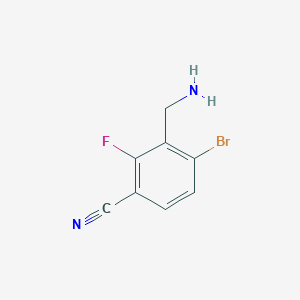
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
